molecular formula C15H12N2O3 B11067741 N-(6-methoxypyridin-3-yl)-1-benzofuran-2-carboxamide

N-(6-methoxypyridin-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11067741
M. Wt: 268.27 g/mol
InChI Key: VIWLKZMUDIMDKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 6-methoxypyridin-3-amine with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxypyridin-3-yl)-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran and pyridine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H12N2O3/c1-19-14-7-6-11(9-16-14)17-15(18)13-8-10-4-2-3-5-12(10)20-13/h2-9H,1H3,(H,17,18)

InChI Key

VIWLKZMUDIMDKO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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